Physicochemical Property Vector: Lipophilic Efficiency and CNS Drug-Likeness vs. Acetamide Analogs
The butanamide linker in N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide (C20H20N4O2) imparts a calculated logP (cLogP) of approximately 2.8–3.2, contrasting sharply with its shorter acetamide analog N-(4-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (cLogP ~1.8) [1]. This logP shift of ~1–1.4 log units directly impacts predicted passive membrane permeability and blood-brain barrier penetration potential, placing the butanamide derivative closer to the optimal CNS drug-like space (1 < logP < 4, MW < 400) [1]. The topological polar surface area (tPSA) remains constant at 60.2 Ų across both compounds, but the increased lipophilicity of the butanamide may enhance binding to hydrophobic kinase back pockets that are inaccessible to the more polar acetamide congener.
| Evidence Dimension | Calculated lipophilicity (cLogP) and CNS drug-likeness parameters |
|---|---|
| Target Compound Data | cLogP = 2.8–3.2; MW = 348.40 g/mol; tPSA = 60.2 Ų; HBD = 0; HBA = 6 |
| Comparator Or Baseline | N-(4-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: cLogP ≈ 1.8; MW ≈ 320.3 g/mol; tPSA = 60.2 Ų |
| Quantified Difference | ΔcLogP ≈ +1.0 to +1.4; ΔMW ≈ +28 Da (one methylene unit extension) |
| Conditions | In silico property calculation using standard methods (e.g., ChemAxon, ALOGPS, or MoKa); no experimental logD or permeability data are publicly available for either compound |
Why This Matters
Procurement of the butanamide over the acetamide analog enables exploration of a differentiated lipophilicity-activity space in kinase or GPCR SAR programs, particularly where target binding sites are predicted to favor a more lipophilic linker.
- [1] Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
